tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate
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Overview
Description
tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate is a chemical compound with the molecular formula C12H21NO5S and a molecular weight of 291.37 g/mol . This compound is characterized by the presence of a thiopyran ring, which is a sulfur-containing heterocycle, and a carbamate group, which is a functional group derived from carbamic acid.
Mechanism of Action
Target of Action
Similar compounds have been used as building blocks in the synthesis of various organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
It’s worth noting that the compound is involved in the synthetic strategy for carbamate formation from co2 and amines. This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which facilitate the transfer of the carboxylate group to various substrates.
Biochemical Pathways
Compounds with similar structures have been used as intermediates in the synthesis of several novel organic compounds . These compounds have shown a wide spectrum of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It’s worth noting that the compound’s storage temperature is recommended to be -10°c , suggesting that temperature could potentially influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate typically involves the reaction of a thiopyran derivative with tert-butyl carbamate under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be further oxidized to form sulfone or sulfoxide derivatives.
Reduction: The carbonyl group in the oxoethyl side chain can be reduced to form alcohol derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of catalysis.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-oxoethyl)carbamate: A similar compound with a simpler structure, lacking the thiopyran ring.
tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate: Another related compound with a piperidine ring instead of a thiopyran ring.
Uniqueness
tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate is unique due to the presence of the thiopyran ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)thian-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5S/c1-11(2,3)18-10(15)13-12(4-7-14)5-8-19(16,17)9-6-12/h7H,4-6,8-9H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMIEOFAIPXBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCS(=O)(=O)CC1)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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